3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate)
Brand Name: Vulcanchem
CAS No.: 68779-52-2
VCID: VC0014545
InChI: InChI=1S/C30H34O7/c1-30(31-2)36-28-27(34-20-24-16-10-5-11-17-24)26(33-19-23-14-8-4-9-15-23)25(35-29(28)37-30)21-32-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3
SMILES: CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC
Molecular Formula: C₃₀H₃₄O₇
Molecular Weight: 506.59

3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate)

CAS No.: 68779-52-2

Cat. No.: VC0014545

Molecular Formula: C₃₀H₃₄O₇

Molecular Weight: 506.59

* For research use only. Not for human or veterinary use.

3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) - 68779-52-2

Specification

CAS No. 68779-52-2
Molecular Formula C₃₀H₃₄O₇
Molecular Weight 506.59
IUPAC Name 2-methoxy-2-methyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran
Standard InChI InChI=1S/C30H34O7/c1-30(31-2)36-28-27(34-20-24-16-10-5-11-17-24)26(33-19-23-14-8-4-9-15-23)25(35-29(28)37-30)21-32-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3
SMILES CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) belongs to the group of alpha-galactopyranosides with a distinct structural arrangement featuring three benzyl protecting groups and a methyl orthoacetate functionality. The compound is identified by its CAS number 68779-52-2 and MFCD identifier MFCD02683408 . This carbohydrate derivative has a molecular formula of C30H34O7 and a molecular weight of 506.59 g/mol, which reflects its complex structure with multiple functional groups . The alpha configuration at the anomeric position is a critical structural characteristic that influences its reactivity and applications in glycosylation reactions. The benzyl protecting groups at positions 3, 4, and 6 provide lipophilicity and stability to the molecule while allowing selective reactivity at other positions.

Physical and Chemical Properties

The physical properties of 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) are consistent with its structure as a protected carbohydrate derivative. This compound typically appears as a white to off-white crystalline solid at room temperature with specific solubility properties that make it suitable for various organic syntheses . The compound is soluble in common organic solvents such as dichloromethane, chloroform, and dimethylformamide, but shows limited solubility in water and highly polar solvents. Its chemical reactivity is primarily dictated by the methyl orthoacetate group, which serves as a protecting group for the hydroxyl functionalities at positions 1 and 2, allowing for selective glycosylation reactions under mild conditions . The presence of three benzyl groups provides steric hindrance that influences the molecule's conformation and reactivity patterns.

Spectroscopic Characteristics

The structural confirmation and purity assessment of 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) typically involve various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the compound's structure, including the configuration at the anomeric carbon and the positioning of protecting groups . Mass Spectrometry (MS) is commonly used to confirm the molecular weight and fragmentation pattern characteristic of this compound. Infrared (IR) spectroscopy can identify key functional groups, while Ultra-Violet (UV) spectroscopy may be utilized for quantitative analysis in certain applications. The spectroscopic data collectively serve as essential parameters for quality control and structure verification in research and industrial settings.

Synthesis and Characterization

Synthetic Approaches

The synthesis of 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) typically follows a multi-step approach starting from commercially available D-galactose or its derivatives. The primary synthetic route involves the reaction of 3,4,6-tri-O-benzyl-D-galactopyranosyl chloride with methyl orthoacetate under anhydrous conditions, which requires careful control of reaction parameters to ensure stereoselectivity and high yield . The benzylation of hydroxyl groups at positions 3, 4, and 6 is typically achieved through Williamson ether synthesis using benzyl bromide or benzyl chloride in the presence of a suitable base. The orthoacetate formation at positions 1 and 2 requires specific conditions to achieve the desired stereochemistry at the anomeric center. Alternative synthetic approaches may involve different leaving groups or protecting group strategies, depending on the starting materials and specific requirements.

Purification and Characterization Methods

After synthesis, 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) requires purification through column chromatography, typically using silica gel with appropriate solvent systems to remove reaction by-products and unreacted starting materials . The purification process is critical to ensure the high purity needed for subsequent applications, particularly in biological studies or complex syntheses. Characterization of the purified compound involves multiple analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed structural information and confirmation of stereochemistry. Mass Spectrometry (MS) confirms the molecular weight and structure, while High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) assess purity and can be used for monitoring reactions . These analytical methods collectively provide comprehensive characterization data essential for structure verification and quality control.

Challenges in Synthesis and Scale-up

Biological Activities and Properties

Reported Biological Activities

3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) has been reported to exhibit a range of biological activities that make it potentially valuable for pharmaceutical applications. Studies have indicated that this compound may possess anticancer properties, possibly through mechanisms involving glycosylation of specific cellular targets or interference with carbohydrate-dependent cellular processes . Antiviral activities have also been observed, suggesting potential applications in developing novel antiviral agents. Additionally, antibacterial properties have been reported, which could be exploited in the development of new antibiotics or antibacterial agents . These biological activities are likely related to the compound's ability to mimic or interfere with natural carbohydrate structures involved in various biological processes. The specific mechanisms of action for these biological activities are still under investigation, and current research aims to elucidate the structure-activity relationships to optimize these properties.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) is crucial for optimizing its biological activities and developing derivatives with enhanced properties. The alpha configuration at the anomeric position appears to be critical for certain biological activities, potentially due to specific interactions with target enzymes or receptors . The benzyl protecting groups at positions 3, 4, and 6 may contribute to lipophilicity, influencing membrane permeability and binding to hydrophobic pockets in target proteins. The methyl orthoacetate functionality at positions 1 and 2 likely plays a role in the compound's stability and reactivity in biological systems. Modifications to these structural features could lead to derivatives with altered activity profiles, improved pharmacokinetic properties, or reduced toxicity. Ongoing research aims to systematically explore these structure-activity relationships to develop optimized compounds for specific biological targets and applications.

Applications in Research and Industry

Role in Carbohydrate Chemistry Research

3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) serves as a versatile building block in carbohydrate chemistry research, particularly in the synthesis of complex oligosaccharides and glycoconjugates. Its primary function as a glycosyl donor enables selective glycosylation reactions under controlled conditions, allowing researchers to construct complex carbohydrate structures with precise stereochemistry and regioselectivity . The methyl orthoacetate group functions as a protecting group for hydroxyl functionalities, enabling selective reactions at specific positions. This compound facilitates the development of glycosylation methodologies and strategies for efficiently assembling glycan libraries and glycoarrays used in glycobiology studies and drug discovery . Its ability to enable precise control over glycosylation reactions makes it an indispensable tool for researchers exploring the structure and function of carbohydrates in biological systems.

Applications in Natural Product Synthesis

The application of 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) extends to the synthesis of natural products containing carbohydrate moieties. Many bioactive natural compounds, including antibiotics, antifungal agents, and anticancer drugs, contain complex carbohydrate structures that contribute significantly to their biological activities . This compound serves as a key intermediate in synthesizing these complex glycosylated natural products, allowing precise control over the stereochemistry and connectivity of carbohydrate components. The ability to selectively remove protecting groups enables sequential glycosylation steps in specific positions, facilitating the assembly of complex oligosaccharide chains found in natural glycosides. Additionally, this compound can be used in the semisynthesis of natural product analogs with modified carbohydrate portions, enabling structure-activity relationship studies and the development of improved therapeutic agents based on natural product scaffolds.

Industrial Applications

In industrial settings, 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) finds applications primarily in the production of specialty chemicals and pharmaceutical intermediates. The compound is used in the production of natural and artificial lactose derivatives for food and beverage industries, where specific carbohydrate structures are required for functional or nutritional properties . In pharmaceutical manufacturing, it serves as an intermediate in the synthesis of glycosidase inhibitors used to treat various conditions, including diabetes and viral infections. The compound may also be utilized in developing enzyme substrates for diagnostic applications and research tools. Despite its utility, industrial applications face challenges related to the complex synthesis, purification requirements, and cost considerations. Ongoing research aims to develop more efficient synthetic routes and applications that justify the investment in large-scale production of this specialized carbohydrate derivative.

Current State of Research

Recent Advances in Synthesis

Recent advances in the synthesis of 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) have focused on improving efficiency, stereoselectivity, and environmental sustainability. Researchers have explored alternative protecting group strategies that require fewer steps and generate less waste, addressing some of the environmental concerns associated with traditional synthetic routes. New catalytic systems, including transition metal catalysts and organocatalysts, have been investigated to achieve higher yields and better stereoselectivity under milder conditions . Flow chemistry approaches have also been explored to improve reaction control and scalability, potentially bridging the gap between laboratory synthesis and industrial production. Additionally, enzymatic methods using glycosyltransferases and glycosidases have shown promise for regioselective modifications, offering potential advantages in terms of specificity and reduced need for protection-deprotection sequences. These advances collectively aim to make the synthesis of this valuable compound more practical, cost-effective, and environmentally friendly.

Emerging Applications

The research landscape surrounding 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) continues to evolve, with several emerging applications garnering significant attention. In glycobiology, this compound is increasingly used to develop glycan microarrays for high-throughput screening of carbohydrate-protein interactions, which has applications in vaccine development and understanding disease mechanisms . The compound is also finding applications in the growing field of chemical glycobiology, where it serves as a precursor for metabolic labeling agents used to study glycan dynamics in living systems. In materials science, derivatives of this compound are being explored for developing carbohydrate-based biomaterials with applications in tissue engineering and drug delivery systems. Additionally, the compound's role in developing glycomimetics—small molecules that mimic the structure and function of complex carbohydrates—represents a promising frontier in drug discovery for targeting carbohydrate-binding proteins implicated in various diseases.

Future Research Directions

Future research on 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) is likely to focus on several key areas that could expand its utility and applications. More comprehensive toxicological studies are needed to fully characterize its safety profile, particularly if derivatives are considered for therapeutic applications . Structure-activity relationship studies will continue to explore how modifications to the core structure affect biological activities, potentially leading to optimized derivatives with enhanced properties. Computational methods, including molecular modeling and artificial intelligence approaches, may accelerate the design of novel derivatives with tailored properties for specific applications. Green chemistry approaches to synthesis, including biocatalysis and sustainable protecting group strategies, will likely receive increased attention to address environmental concerns. Additionally, exploring the potential of this compound in emerging fields such as glycoimmunology, glycan-based diagnostics, and personalized medicine represents promising directions for future research that could significantly expand its impact in biomedical applications.

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